molecular formula C27H29ClN4O3S B3583810 1-(1-adamantyl)-4-chloro-N-[4-[(2-methylphenyl)sulfamoyl]phenyl]pyrazole-3-carboxamide

1-(1-adamantyl)-4-chloro-N-[4-[(2-methylphenyl)sulfamoyl]phenyl]pyrazole-3-carboxamide

Cat. No.: B3583810
M. Wt: 525.1 g/mol
InChI Key: BBLHIEMZLBKAAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-adamantyl)-4-chloro-N-[4-[(2-methylphenyl)sulfamoyl]phenyl]pyrazole-3-carboxamide is a synthetic compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of 1-(1-adamantyl)-4-chloro-N-[4-[(2-methylphenyl)sulfamoyl]phenyl]pyrazole-3-carboxamide involves several steps. The synthetic route typically starts with the preparation of the pyrazole core, followed by the introduction of the adamantyl, chloro, and sulfamoylphenyl groups. The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity of the compound.

Chemical Reactions Analysis

1-(1-adamantyl)-4-chloro-N-[4-[(2-methylphenyl)sulfamoyl]phenyl]pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of other complex molecules.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is being explored for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-(1-adamantyl)-4-chloro-N-[4-[(2-methylphenyl)sulfamoyl]phenyl]pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

1-(1-adamantyl)-4-chloro-N-[4-[(2-methylphenyl)sulfamoyl]phenyl]pyrazole-3-carboxamide can be compared with other similar compounds, such as:

    This compound: This compound shares a similar pyrazole core but differs in the substituents attached to the core.

    This compound: This compound has a different substitution pattern on the pyrazole ring.

The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct biological and chemical properties.

Properties

IUPAC Name

1-(1-adamantyl)-4-chloro-N-[4-[(2-methylphenyl)sulfamoyl]phenyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29ClN4O3S/c1-17-4-2-3-5-24(17)31-36(34,35)22-8-6-21(7-9-22)29-26(33)25-23(28)16-32(30-25)27-13-18-10-19(14-27)12-20(11-18)15-27/h2-9,16,18-20,31H,10-15H2,1H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBLHIEMZLBKAAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NN(C=C3Cl)C45CC6CC(C4)CC(C6)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-adamantyl)-4-chloro-N-[4-[(2-methylphenyl)sulfamoyl]phenyl]pyrazole-3-carboxamide
Reactant of Route 2
Reactant of Route 2
1-(1-adamantyl)-4-chloro-N-[4-[(2-methylphenyl)sulfamoyl]phenyl]pyrazole-3-carboxamide
Reactant of Route 3
Reactant of Route 3
1-(1-adamantyl)-4-chloro-N-[4-[(2-methylphenyl)sulfamoyl]phenyl]pyrazole-3-carboxamide
Reactant of Route 4
Reactant of Route 4
1-(1-adamantyl)-4-chloro-N-[4-[(2-methylphenyl)sulfamoyl]phenyl]pyrazole-3-carboxamide
Reactant of Route 5
Reactant of Route 5
1-(1-adamantyl)-4-chloro-N-[4-[(2-methylphenyl)sulfamoyl]phenyl]pyrazole-3-carboxamide
Reactant of Route 6
Reactant of Route 6
1-(1-adamantyl)-4-chloro-N-[4-[(2-methylphenyl)sulfamoyl]phenyl]pyrazole-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.